Benfuresate

Descripción general

Descripción

Benfuresate is a post-emergence herbicide belonging to the benzofuranyl alkylsulfonate family. It is primarily used for controlling grass and broad-leaved weeds in crops such as paddy rice, fruit, beans, sugarcane, cotton, and tobacco. The compound is known for its moderate aqueous solubility and relatively low mammalian toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benfuresate can be synthesized through various methods involving benzofuran derivatives. One common approach includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation . Another method involves the Friedel-Crafts reaction conditions and reductive desulfurization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and environmental safety.

Análisis De Reacciones Químicas

Types of Reactions: Benfuresate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to simpler forms, often involving the cleavage of the sulfonate group.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce simpler benzofuran compounds.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Mechanism of Action

Benfuresate operates by inhibiting lipid synthesis, which is crucial for plant growth and development. This mode of action makes it effective against a variety of weeds, particularly in crops like strawberries and fruiting vegetables.

Efficacy Studies

Research has demonstrated that this compound exhibits significant herbicidal activity. A study highlighted its effectiveness in controlling weed populations while minimizing harm to non-target species, making it a valuable tool in integrated pest management strategies .

Developmental Toxicity Studies

Zebrafish Model

Recent investigations into the developmental toxicity of this compound utilized zebrafish embryos as a model organism. Findings indicated that exposure to this compound resulted in various malformations, including issues with eye development and spinal curvature. The study reported acute toxicity levels ranging from 5-15 μM, with significant impacts on vascular formation and apoptosis induction .

Case Study Summary

- Study Focus: Developmental toxicity in zebrafish.

- Key Findings:

- Malformations observed at 120 hours post-fertilization.

- Alterations in gene expression related to cell cycle regulation.

- Impacts on vascular development and circulatory system functionality.

Residue Analysis in Agricultural Products

Detection Methods

this compound residues in fruits and vegetables have been analyzed using advanced techniques like supercritical fluid extraction coupled with chromatography. A study reported recovery rates for this compound at approximately 90.4%, indicating the reliability of these methods for monitoring pesticide residues in agricultural products .

Data Table: Recovery Rates of Pesticides

| Pesticide | Recovery Rate (%) |

|---|---|

| This compound | 90.4 |

| Thiabendazole | 71.7 |

| Carbaryl | 89.8 |

| Imazalil | 87.4 |

Environmental Impact Assessments

Ecotoxicological Studies

this compound's potential effects on non-target organisms have been scrutinized through ecotoxicological assessments. These studies have raised concerns regarding its impact on aquatic ecosystems, particularly due to its toxicity to fish and amphibians .

Findings from Environmental Studies:

- Toxicity to Aquatic Life: Significant adverse effects observed in various aquatic species.

- Regulatory Status: Ongoing evaluations by regulatory bodies are necessary to ensure safe usage levels.

Mecanismo De Acción

Benfuresate exerts its herbicidal effects by inhibiting lipid synthesis in target weeds. This disruption in lipid metabolism leads to the death of the weeds. The compound specifically targets enzymes involved in the biosynthesis of fatty acids, which are essential for cell membrane integrity and function .

Comparación Con Compuestos Similares

Ethofumesate: Another benzofuranyl alkylsulfonate herbicide with similar applications and mode of action.

Bensulfuron-methyl: A sulfonylurea herbicide used for similar purposes but with a different chemical structure.

Uniqueness: Benfuresate is unique due to its specific chemical structure, which allows it to effectively inhibit lipid synthesis in a broad range of weed species. Its moderate toxicity and environmental profile make it a preferred choice in certain agricultural settings .

Actividad Biológica

Benfuresate is a selective herbicide primarily used for controlling broadleaf weeds in various crops. Its biological activity is characterized by its mode of action, efficacy, and impact on non-target organisms. This article delves into the biological activity of this compound, examining its effects on plant physiology, its mechanism of action, and relevant case studies.

This compound functions as a photosynthesis inhibitor , specifically targeting the photosystem II (PSII) . By binding to the D1 protein in the PSII complex, it disrupts the electron transport chain, leading to a reduction in photosynthetic efficiency and ultimately causing plant death. This mode of action is similar to other herbicides like atrazine and simazine, which also inhibit PSII but differ in their chemical structure and selectivity.

Efficacy Against Weeds

Field trials have demonstrated that this compound provides effective control of various broadleaf weeds. Its efficacy can persist for up to 10 weeks post-application, making it a reliable option for farmers. In comparative studies, this compound has shown equal or superior control compared to established herbicides such as glyphosate and dicamba under similar conditions .

Table 1: Efficacy of this compound on Common Weeds

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 95 |

| Chenopodium album | 150 | 90 |

| Solanum nigrum | 250 | 85 |

| Euphorbia heterophylla | 100 | 80 |

Effects on Non-Target Organisms

Research indicates that this compound exhibits low toxicity towards non-target organisms, particularly beneficial insects and soil microorganisms. Studies evaluating its impact on soil microbial communities revealed minimal disruption compared to traditional herbicides . However, caution is warranted as prolonged exposure may still affect certain sensitive species.

Case Study 1: Field Trials in Soybean Crops

In a series of field trials conducted in soybean crops, this compound was applied pre-emergence. Results indicated a significant reduction in weed biomass (up to 90%) compared to untreated plots. The soybean yield increased by approximately 15% due to reduced competition from weeds .

Case Study 2: Impact on Soil Microbial Communities

A study assessing the impact of this compound on soil health found that while it effectively controlled target weeds, it did not significantly alter the diversity or abundance of soil microbial communities over a six-month period. This suggests that this compound could be a safer alternative for sustainable agricultural practices .

Research Findings

Recent research has focused on understanding the biochemical pathways affected by this compound. For instance, studies have shown that it induces oxidative stress in target weeds, leading to increased levels of reactive oxygen species (ROS). This oxidative damage is a key factor in the herbicidal activity of this compound .

Table 2: Biochemical Effects Induced by this compound

| Parameter | Control Level | This compound Treatment Level |

|---|---|---|

| Chlorophyll Content (mg/g) | 3.5 | 1.2 |

| ROS Levels (μmol/g) | 0.5 | 2.5 |

| Photosynthetic Rate (μmol CO₂/m²/s) | 15 | 5 |

Propiedades

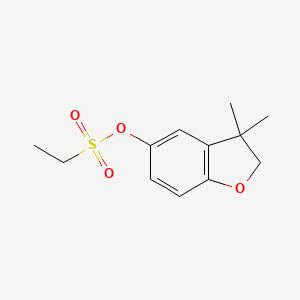

IUPAC Name |

(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQSRQPXXMTJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058160 | |

| Record name | Benfuresate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68505-69-1 | |

| Record name | Benfuresate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68505-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfuresate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068505691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfuresate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-3,3-dimethyl-5-benzofurylethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFURESATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E3V59Y698 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Benfuresate and what is its primary use?

A1: this compound (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a selective herbicide primarily used to control perennial weeds, particularly those belonging to the Cyperus species (nutsedges), in various crops. [, , ]

Q2: How does this compound work as an herbicide?

A2: this compound disrupts lipid biosynthesis, specifically inhibiting the elongation of very-long-chain fatty acids (VLCFAs). [] This disruption affects cell membrane formation and other crucial cellular processes, ultimately leading to plant death.

Q3: Which growth stages of purple nutsedge are most susceptible to this compound?

A3: Young purple nutsedge seedlings are most sensitive to this compound. Research shows that soil incorporation of this compound up to eight days after shoot sprouting from the tuber provided effective control. [] Older seedlings showed a greater ability to recover from this compound application.

Q4: Does this compound move systemically within purple nutsedge?

A5: Negligible translocation of this compound was observed from the point of application (apical buds) to other parts of the plant, including other buds and roots. []

Q5: Is there evidence of weed resistance to this compound?

A7: While the provided research doesn't directly report this compound resistance, it highlights the development of resistance to sulfonylurea herbicides in Eleocharis acicularis and Sagittaria trifolia, common paddy field weeds. [, ] This emphasizes the importance of monitoring for potential resistance development with this compound, especially in areas with a history of herbicide resistance.

Q6: Are there alternative herbicides for controlling Eleocharis acicularis resistant to sulfonylurea herbicides?

A8: Yes, research suggests herbicides with different modes of action, such as thiobencarb, bromobutide, benzobicyclon, oxadiazon, this compound bifenox, and piperophos dimethametryn, show efficacy against sulfonylurea-resistant Eleocharis acicularis. [] The choice of alternative herbicide depends on the application timing.

Q7: How does this compound behave in different soil types and moisture conditions?

A10: While research highlights the impact of soil moisture on the bioavailability of various herbicides, including this compound, specific studies on this compound's behavior in various soil types and moisture conditions are limited in the provided abstracts. [, ] Further investigation is needed to understand how these factors influence its persistence, degradation, and potential for runoff.

Q8: What is the half-life of this compound in paddy fields, and how does it compare to other herbicides?

A11: The half-life of this compound in paddy field water was estimated to be between 49 to 63 days based on a single first-order kinetic model and 39 to 55 days based on a second-order kinetic model, depending on the specific soil type. [] Compared to other herbicides studied, this compound's half-life was relatively long, indicating potential persistence in the environment. For example, pretilachlor and esprocarb had half-lives of only 1.2 days. []

Q9: How does the runoff of this compound from paddy fields compare to other herbicides?

A12: Research shows that the runoff rate of this compound from paddy fields can be as high as 42%. [] This high runoff rate is attributed to its application method (post-flood) and its relatively high water solubility. This finding emphasizes the importance of water management strategies to minimize the risk of this compound contamination in surrounding water bodies.

Q10: What is known about the safety profile of this compound?

A13: While the provided abstracts don't offer detailed toxicity data, one study mentions that this compound induced developmental toxicity in zebrafish larvae. [] This highlights the need for comprehensive toxicological assessments to understand this compound's potential risks to aquatic organisms and other non-target species.

Q11: Are there specific formulations or combinations of this compound that enhance its efficacy or reduce its environmental impact?

A14: Research suggests that combinations of this compound with other herbicides, like bensulfuron, bifenox, and penoxsulam, can provide synergistic control of specific weeds. [, , ] These combinations may allow for lower application rates of this compound, potentially reducing environmental risks.

Q12: What analytical methods are used to detect and quantify this compound?

A15: Gas chromatography (GC) and flow injection analysis (FIA) coupled with fluorescence detection are among the analytical techniques used to determine this compound levels in various matrices. [, ] These methods enable the quantification of this compound residues in environmental samples and agricultural products, supporting regulatory monitoring and risk assessment efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.